molecular formula C16H15N5O2S B5578856 2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]methyl}benzonitrile

2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]methyl}benzonitrile

Cat. No. B5578856
M. Wt: 341.4 g/mol
InChI Key: GPIWLDXLOGEKOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex benzonitrile derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired structure. For instance, compounds similar to the subject chemical have been synthesized through reactions involving phthalonitriles, where tetramerization and cyclization steps are key to forming phthalocyanine derivatives with specific functional groups (Kimura et al., 2008). These methodologies indicate the potential routes for synthesizing the given compound, highlighting the complexity and the necessity for precise control over reaction conditions.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives has been extensively studied through crystallography and density functional theory (DFT) calculations. These studies provide insights into the conformation, bond lengths, angles, and overall geometry of the molecule. For example, the crystal structure and vibrational properties of related compounds have been characterized, revealing the importance of DFT in predicting molecular structures that agree with experimental data (Wu et al., 2021).

Chemical Reactions and Properties

Benzonitrile derivatives participate in a variety of chemical reactions, showcasing their reactivity and functional group compatibility. For example, the cycloaddition reactions and subsequent transformations illustrate the reactivity of benzonitrile oxides and their utility in synthesizing complex heterocyclic structures (Blake et al., 1993). These reactions are crucial for modifying the core structure and introducing new functional groups, which can significantly alter the compound's properties.

Physical Properties Analysis

The physical properties of such molecules, including melting points, solubility, and thermal stability, are often determined through spectroscopic techniques and thermal analysis. Detailed studies on similar compounds, employing techniques like FT-IR, NMR, and UV–Vis spectroscopy, along with TG/DTA thermal analysis, provide a comprehensive understanding of the physical characteristics and stability of the compound under various conditions (Inkaya, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various chemical conditions, and the ability to undergo specific transformations, are key to understanding the utility and application of the compound. Studies focusing on the synthesis and reactivity of benzonitrile derivatives highlight the versatility and potential of these compounds in organic synthesis and the development of new materials (Dong et al., 2015).

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research in organic chemistry has detailed the rearrangement and reaction mechanisms of compounds with similar structural elements, which can offer insights into the chemical behavior and potential applications of the compound . For example, studies on the rearrangement of 2-Benzocycloammonium N-Methylides and their corresponding conformational isomers have investigated the [2,3] sigmatropic rearrangement and Stevens rearrangement products, which highlight the complex behavior of organic molecules under various conditions (Narita, Shirai, & Sato, 1997). Such mechanisms may provide valuable insights into the reactivity and potential transformations of the compound in organic synthesis.

Material Science and Catalysis

In material science and catalysis, the study of compounds with benzonitrile groups and their interactions with metals and other organic compounds can be particularly relevant. For instance, research on Ruthenium Complexes Containing Bis(diarylamido)/Thioether Ligands highlights the synthesis of complexes and their catalysis for the hydrogenation of benzonitrile, suggesting potential catalytic applications for compounds containing benzonitrile and related groups (Takemoto et al., 2002). Such studies may point towards the use of the compound in catalytic processes or as part of novel catalytic systems.

Electron Transfer and Photocatalysis

Investigations into the electron transfer processes and photocatalytic applications of organic compounds offer another avenue for the application of "2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]methyl}benzonitrile". Research on the Sequential Energy and Electron Transfer in an Artificial Reaction Center, for instance, examines the formation of a long-lived charge-separated state in a novel molecular triad, indicating the potential of similar compounds in the development of artificial photosynthetic systems or in photovoltaic applications (Luo et al., 2000).

properties

IUPAC Name

2-[(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-19-12-13(20(2)16(23)21(3)14(12)22)18-15(19)24-9-11-7-5-4-6-10(11)8-17/h4-7H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIWLDXLOGEKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC3=CC=CC=C3C#N)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile

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